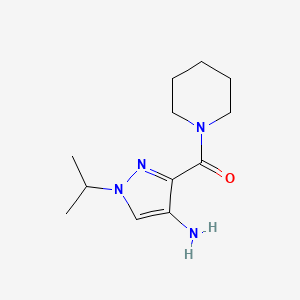

1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

(4-amino-1-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9(2)16-8-10(13)11(14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQYQRJIKKNJIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)N2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the isopropyl group: Alkylation of the pyrazole ring with isopropyl halides in the presence of a base such as potassium carbonate.

Attachment of the piperidin-1-ylcarbonyl group: This step involves the reaction of the pyrazole derivative with piperidine and a suitable carbonylating agent like phosgene or triphosgene.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Tyrosine Kinase Inhibition

One of the primary applications of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in various cellular processes, including proliferation, differentiation, and metabolism. The compound has shown potential in inhibiting specific kinases associated with cancer progression and other diseases. For instance, it has been highlighted in patents related to the inhibition of kinases like BLK and EGFR, which are implicated in oncogenic signaling pathways .

Anticancer Properties

The compound's structure suggests it may interact with protein kinases involved in tumor growth and metastasis. Research indicates that derivatives of pyrazole compounds can exhibit anticancer properties by disrupting the signaling pathways that promote tumor cell survival and proliferation. This makes it a candidate for further development in cancer therapeutics .

Neuropharmacology

Glycine Transporter Inhibition

Recent studies have focused on the compound's ability to inhibit glycine transporters, particularly GlyT1. Glycine is an important neurotransmitter in the central nervous system, and its dysregulation is associated with various neurological disorders. By inhibiting GlyT1, this compound may enhance glycine levels in synaptic clefts, potentially improving synaptic transmission and providing therapeutic effects for conditions such as schizophrenia .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrazole derivatives has revealed that modifications to the piperidine ring can significantly affect biological activity. The presence of the isopropyl group and the carbonyl moiety contributes to its potency as a kinase inhibitor. Studies have demonstrated that small changes in the chemical structure can lead to substantial differences in inhibitory activity against specific targets .

Case Studies

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s piperidinylcarbonyl group introduces hydrogen-bonding capability and increased polarity compared to analogs with halogen, alkyl, or heteroaryl substituents. Key structural analogs include:

Key Observations :

Physicochemical Properties

Data from synthesized analogs provide indirect insights into the target compound’s properties:

Key Observations :

- The target compound’s amide group may improve water solubility compared to halogenated or alkylated analogs.

Biological Activity

1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for its interactions with various biological targets, including enzymes and receptors, leading to implications in drug design, particularly for anti-inflammatory and analgesic applications.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Achieved through cyclization of hydrazine derivatives with 1,3-diketones.

- Alkylation : The introduction of the isopropyl group via alkylation using isopropyl halides.

- Carbonyl Group Attachment : The final step involves reacting the pyrazole derivative with piperidine and a carbonylating agent such as phosgene.

This multi-step synthetic route can be optimized for yield and purity, often employing modern techniques like continuous flow reactors to enhance efficiency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or activator of certain enzymes involved in inflammatory processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Antiinflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce nitric oxide production and tumor necrosis factor-alpha (TNF-α) levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Antifungal Activity

A series of related pyrazole derivatives have shown notable antifungal activity against various phytopathogenic fungi. Although specific data on this compound's antifungal properties is limited, its structural similarities to other active pyrazole derivatives suggest potential efficacy in this area .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. For example, modifications in the piperidine moiety or the introduction of different substituents on the pyrazole ring can significantly influence their pharmacological profiles .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Antitumor Activity : Pyrazole derivatives have been reported to exhibit inhibitory effects on cancer-related targets such as BRAF(V600E) and EGFR, highlighting their potential in cancer therapy .

- Xanthine Oxidase Inhibition : Some pyrazole-based compounds have demonstrated moderate inhibitory activity against xanthine oxidase, an enzyme involved in uric acid metabolism, indicating potential applications in treating gout .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine | Methyl group instead of isopropyl | Moderate anti-inflammatory |

| 1-Phenyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine | Phenyl group substitution | Antitumor properties |

This table illustrates how slight variations in structure can lead to different biological activities.

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine under Buchwald-Hartwig coupling conditions?

- Methodological Answer : Optimize reaction parameters using copper(I) bromide (0.1–0.2 mol%) as a catalyst, cesium carbonate (3–4 equiv) as a base, and dimethyl sulfoxide (DMSO) as a solvent at 35–40°C for 48–72 hours. Monitor intermediates via TLC and purify using gradient chromatography (e.g., 0–100% ethyl acetate/hexane). Lower yields (<20%) may result from incomplete dehalogenation; consider microwave-assisted heating or ligand screening (e.g., 1,10-phenanthroline derivatives) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Key signals include pyrazole C-4 amine protons (δ ~5.0–6.0 ppm) and piperidinyl carbonyl carbons (δ ~165–170 ppm).

- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

- IR Spectroscopy : Detect carbonyl stretching vibrations (~1680–1700 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer : Perform equilibrium solubility studies in PBS (pH 7.4) and DMSO using HPLC-UV quantification. For stability, incubate at 37°C in rat liver microsomes and monitor degradation via LC-MS. Use deuterated solvents (e.g., DMSO-d₆) to track structural changes in stability NMR assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data across assays?

- Methodological Answer : Employ molecular dynamics (MD) simulations to assess binding mode variations in target proteins (e.g., kinases or GPCRs). Use Schrödinger’s Glide or AutoDock Vina to compare docking scores with experimental IC₅₀ values. Discrepancies may arise from off-target effects; validate via CRISPR-Cas9 gene knockout or competitive binding assays .

Q. What strategies mitigate polymorphism issues during crystallography studies?

- Methodological Answer : Screen crystallization conditions using high-throughput vapor diffusion with 96-well plates. For challenging polymorphs, employ SHELXD for dual-space structure solution and SHELXL for refinement against high-resolution (<1.2 Å) data. Anisotropic displacement parameters (ADPs) can differentiate disordered isopropyl groups .

Q. How to design structure-activity relationship (SAR) studies for optimizing piperidinyl carbonyl interactions?

- Methodological Answer : Synthesize analogs with:

- Piperidine substitutions : Replace piperidine with morpholine or thiomorpholine to probe steric effects.

- Carbonyl bioisosteres : Test amide → sulfonamide or urea substitutions.

Evaluate binding affinity via surface plasmon resonance (SPR) and cellular potency in reporter gene assays. Correlate results with electrostatic potential maps from DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.